Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate

Lipophilicity ADME Physicochemical Property

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS 415951-48-3) is a synthetic organic compound characterized by a benzoate ester core substituted at the para position with an N-ethylpiperazine moiety via a methylene linker. With a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol, it is primarily recognized as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 415951-48-3
Cat. No. B3136390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate
CAS415951-48-3
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)12-13-4-6-14(7-5-13)15(18)19-2/h4-7H,3,8-12H2,1-2H3
InChIKeyNDZKUSCLDSKIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS 415951-48-3): A Specialized Piperazine-Benzoate Scaffold for Precision Chemical Synthesis and Life Science Research


Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS 415951-48-3) is a synthetic organic compound characterized by a benzoate ester core substituted at the para position with an N-ethylpiperazine moiety via a methylene linker . With a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol, it is primarily recognized as a versatile building block in medicinal chemistry and organic synthesis . The compound features a tertiary amine (piperazine) and a methyl ester, providing two distinct reactive handles for downstream diversification, such as amide bond formation or ester hydrolysis, which are critical for generating compound libraries in drug discovery programs .

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate: Why Structural Analogs Are Not Drop-In Replacements in Synthetic Pathways and Biological Evaluations


The scientific and industrial utility of Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate is inextricably linked to its specific combination of the N-ethylpiperazine substituent and the methyl benzoate core [1]. While seemingly minor structural variations among piperazine-benzoate analogs exist, they cannot be interchanged without significantly altering a research program's trajectory. Altering the N-alkyl chain length (e.g., from ethyl to methyl) or substituting the piperazine ring for a piperidine ring changes the molecule's physicochemical properties, such as lipophilicity (XLogP) and basicity (pKa), which critically influence solubility, membrane permeability, and target engagement in biological assays . Therefore, substituting this specific building block with a close analog introduces uncontrolled variables that compromise reproducibility in chemical synthesis and invalidate comparative analyses in structure-activity relationship (SAR) studies [2]. The quantitative differentiators that follow establish precisely why this specific CAS number must be sourced.

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS 415951-48-3): Quantifiable Evidence of Differentiation from Key Analogs and Class Baselines


Increased Lipophilicity (XLogP) vs. N-Methylpiperazine Analog Enhances Membrane Permeability Predictions

The compound exhibits a higher calculated partition coefficient (XLogP) compared to its N-methylpiperazine analog, indicating increased lipophilicity. This is a critical differentiator for medicinal chemistry programs where optimizing membrane permeability and blood-brain barrier penetration is a priority [1].

Lipophilicity ADME Physicochemical Property SAR Analysis

Reduced Basicity (pKa) vs. Piperidine Analog Optimizes Pharmacokinetic and Synthetic Handling

The N-ethylpiperazine moiety confers a lower basicity (predicted pKa of 7.75) compared to a piperidine analog. This intermediate basicity is often advantageous for achieving a balance between aqueous solubility at physiological pH and avoiding the harshly basic conditions that can cause stability issues in downstream synthetic steps .

Basicity pKa Solubility Synthetic Intermediate

Validated Utility as a Key Intermediate in Piperazine-Focused Drug Discovery Programs

This compound is explicitly classified and documented in chemical databases as an intermediate in organic synthesis, particularly for creating more complex piperazine-containing molecules. Its structure provides two orthogonal reactive sites (ester and tertiary amine) for sequential derivatization, a feature not present in simpler aromatic esters . This is evidenced by its inclusion in commercial building block catalogs designed for fragment-based drug discovery and lead optimization .

Organic Synthesis Building Block Medicinal Chemistry Compound Library

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS 415951-48-3): Optimal Research and Industrial Application Scenarios Based on Evidence


Scaffold Optimization in CNS-Targeted Medicinal Chemistry Programs

Based on its elevated XLogP of 1.8 relative to N-methylpiperazine analogs , this compound is an ideal building block for medicinal chemists designing small molecules intended for central nervous system (CNS) targets. The increased lipophilicity enhances the likelihood of passive blood-brain barrier (BBB) penetration, making it a rational selection for synthesizing focused compound libraries in neurodegenerative or psychiatric disease research.

Facile Synthesis of Diverse Piperazine-Focused Chemical Libraries

The compound's dual functionality—a methyl ester and a tertiary amine—provides a strategic advantage for high-throughput parallel synthesis . Chemists can exploit the ester for rapid amide coupling with amine building blocks, while the piperazine nitrogen can be subsequently alkylated or acylated. This orthogonal reactivity minimizes protecting group manipulations, accelerating the production of diverse compound collections for biological screening.

Physicochemical Property Refinement for Oral Bioavailability

With a predicted pKa of 7.75 , this compound sits near the threshold considered favorable for oral drug candidates. It is a strategic choice for hit-to-lead optimization where researchers aim to reduce the high basicity of other amine-containing scaffolds (e.g., piperidines) that can cause hERG channel binding or poor oral absorption. Its use allows for the fine-tuning of a lead series's overall ionization profile.

Precursor for Next-Generation Synthesis and Prodrug Strategies

The methyl ester serves as a latent carboxylic acid, enabling its use as a precursor to the free acid, 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid . This is a crucial synthetic step for incorporating the scaffold into larger molecules via amide bond formation. Additionally, the ester can be designed as a prodrug moiety, where hydrolysis in vivo releases the active carboxylic acid, a common strategy in pharmaceutical development to improve solubility or permeability.

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